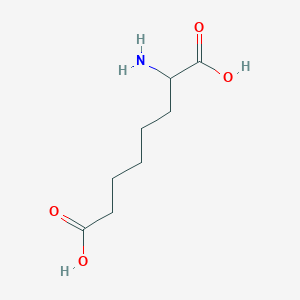

2-Aminooctanedioic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide DL-alpha-aminosubérique implique plusieurs étapes. Une méthode courante est le réarrangement de Curtius des azides dérivés des acides carboxyliques correspondants . Le processus implique généralement les étapes suivantes :

Formation de l'azide : L'acide carboxylique est converti en chlorure d'acyle à l'aide de chlorure de thionyle (SOCl2). Le chlorure d'acyle est ensuite traité avec de l'azoture de sodium (NaN3) pour former l'azide correspondant.

Réarrangement de Curtius : L'azide est chauffé pour induire le réarrangement de Curtius, ce qui conduit à la formation d'un intermédiaire isocyanate.

Hydrolyse : L'isocyanate est hydrolysé pour donner l'acide aminé désiré.

Méthodes de production industrielle

Les méthodes de production industrielle de l'acide DL-alpha-aminosubérique sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre à des quantités plus importantes. Ces méthodes impliquent souvent des conditions réactionnelles optimisées pour améliorer le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

L'acide DL-alpha-aminosubérique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amine peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les groupes acide carboxylique peuvent être réduits en alcools.

Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

L'acide DL-alpha-aminosubérique a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme unité de base dans la synthèse de molécules plus complexes.

Biologie : Il sert de composé modèle pour l'étude du métabolisme et du transport des acides aminés.

Médecine : La recherche sur ce composé contribue à la compréhension des troubles métaboliques et au développement d'agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de l'acide DL-alpha-aminosubérique implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant qu'acide aminé, il peut être incorporé dans les peptides et les protéines, influençant ainsi leur structure et leur fonction. Le composé peut également interagir avec les enzymes impliquées dans le métabolisme des acides aminés, affectant ainsi leur activité et leur régulation .

Applications De Recherche Scientifique

DL-Alpha-Aminosuberic Acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying amino acid metabolism and transport.

Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic agents.

Mécanisme D'action

The mechanism of action of DL-Alpha-Aminosuberic Acid involves its interaction with specific molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .

Comparaison Avec Des Composés Similaires

L'acide DL-alpha-aminosubérique peut être comparé à d'autres composés similaires, tels que :

Acide alpha-aminobutyrique : Un autre acide alpha-aminé avec une chaîne carbonée plus courte.

Acide alpha-aminoadipique : Structure similaire mais avec une longueur de chaîne carbonée différente.

Acide alpha-aminopimélique : Un autre composé apparenté avec une longueur de chaîne carbonée différente.

La particularité de l'acide DL-alpha-aminosubérique réside dans sa longueur de chaîne carbonée spécifique et la position du groupe amine, qui lui confèrent des propriétés chimiques et biologiques distinctes .

Activité Biologique

2-Aminooctanedioic acid, also known as DL-2-aminooctanoic acid, is a secondary metabolite classified as an alpha amino acid. This compound has garnered interest in biological research due to its potential roles in various physiological processes and its implications in metabolic pathways. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H15NO2

- Molecular Weight : 159.2261 g/mol

- IUPAC Name : 2-aminooctanoic acid

- Structure : The compound features an amino group attached to the second carbon of an octanoic acid chain, contributing to its biological activity.

Biological Significance

This compound is recognized for its role as a secondary metabolite. Secondary metabolites are compounds not directly involved in the normal growth, development, or reproduction of organisms but may serve critical roles in signaling and defense mechanisms.

Potential Biomarker

Research indicates that this compound can be detected in various food sources such as poultry and dairy products, suggesting its potential as a biomarker for dietary intake. Its presence in biological samples can provide insights into nutritional habits and metabolic states .

Histone Deacetylase Inhibition

One of the notable biological activities associated with this compound is its involvement in histone deacetylase (HDAC) inhibition. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in increased gene expression related to cell cycle regulation and apoptosis.

- Case Study : In a study involving Fusarium semitectum, derivatives containing this compound exhibited HDAC inhibitory activity, which was linked to antimalarial effects against Plasmodium falciparum and P. berghei. The structural variations in amino acids influenced the potency of these compounds as HDAC inhibitors .

In Vitro Studies

In vitro assays have demonstrated that this compound derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, Hep G2 liver cancer cells treated with apicidin F (a compound containing this compound) showed significant reductions in cell viability at certain concentrations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to its side chain can significantly impact its biological activity. For example, the introduction of different amino acids or functional groups can enhance or diminish HDAC inhibitory effects .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C8H15NO2 |

| Molecular Weight | 159.2261 g/mol |

| Biological Role | HDAC inhibitor |

| Food Sources | Poultry, dairy products |

| Detection Method | Metabolomic analysis |

Propriétés

IUPAC Name |

2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275757 | |

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-59-9 | |

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.